(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
CAS No.: 77087-60-6
Cat. No.: VC20761020
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77087-60-6 |
---|---|
Molecular Formula | C9H18N2O4 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 |
Standard InChI Key | AXLHVTKGDPVANO-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N |
SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)N |
Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)N |
Chemical Identity and Structure
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is identified by the CAS number 77087-60-6 and has a molecular formula of C9H18N2O4 with a molecular weight of 218.25 g/mol . The compound contains several functional groups that contribute to its reactivity and utility in organic synthesis: a free primary amine, a Boc-protected secondary amine, and a methyl ester group. The stereochemistry at the α-carbon is in the S configuration, retaining the chiral center from its precursor L-serine.
This compound is known by several synonyms in scientific literature, including 3-Amino-N-Boc-L-alanine methyl ester, Boc-dap-ome, H-Dap(Boc)-OMe, and methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The structural configuration features a methyl ester group attached to a chiral carbon, which also bears an amino group and a carbon chain with a Boc-protected amino group at the terminal position.
Structural Characteristics
The compound features a chiral center at the α-carbon, which is critical for its biological activity and stereoselectivity in organic reactions. The tert-butoxycarbonyl (Boc) group selectively protects one amino group while leaving the other free for reaction, creating a versatile building block for peptide synthesis and other chemical transformations. The methyl ester provides an activated carboxylic acid group that can undergo various transformations including hydrolysis, amidation, and reduction.
Physical and Chemical Properties
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is typically available as a white crystalline solid . Its physical properties are influenced by the presence of both polar and non-polar groups within its structure. The compound contains both hydrogen bond donors (NH2, NH) and acceptors (C=O, O-C), which influence its solubility profile and intermolecular interactions.
Stock Solution Preparation
The following table provides guidelines for preparing stock solutions of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate at different concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.5819 mL | 22.9095 mL | 45.819 mL |
5 mM | 0.9164 mL | 4.5819 mL | 9.1638 mL |
10 mM | 0.4582 mL | 2.291 mL | 4.5819 mL |
Table 1: Volume of solvent required to prepare stock solutions of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate at different concentrations and masses .
Synthesis and Preparation Methods
The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves a multi-step process starting from L-serine. The general synthetic route includes methyl esterification followed by selective protection of one amino group with a Boc (tert-butoxycarbonyl) protecting group.
Synthesis from L-Serine
The first step in the synthesis involves the methyl esterification of L-serine using methanol and thionyl chloride under reflux conditions for approximately 3 hours . This reaction produces (S)-methyl 2-amino-3-hydroxypropanoate, which can be isolated as a white crystalline solid with a melting point of 162-166°C and a yield of approximately 80% . The esterification reaction occurs under acidic conditions generated by the thionyl chloride, which activates the carboxylic acid for nucleophilic attack by methanol.
In the second step, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine as a base, typically in dichloromethane at 0°C under nitrogen atmosphere . This selective protection step is crucial for differentiating the functional groups in subsequent reactions and maintaining the stereochemical integrity of the compound.
Alternative Synthesis Routes
An alternative approach for obtaining (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves the modification of existing amino acid derivatives. For instance, the compound can be prepared in two steps from Fmoc-L-Trp(Boc)-OH as mentioned in the context of daptomycin synthesis . This route may be preferred in certain contexts, particularly when integrating the compound into complex peptide structures.
Applications in Research and Synthesis
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has significant applications in various research areas, primarily in organic synthesis and pharmaceutical development. Its differentially protected functional groups make it a versatile building block for creating more complex molecules.
Peptide Synthesis
The compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its orthogonally protected amino groups . It has been utilized in the synthesis of complex peptides, including the clinically important antibiotic daptomycin . The selective deprotection capabilities of the compound allow for controlled sequential reactions, which is essential in peptide chemistry.
Synthesis of Oxazolidine Derivatives
The compound also serves as a precursor in the synthesis of oxazolidine derivatives, which have applications in drug design, chiral auxiliaries, and as ligands in asymmetric catalysis . For example, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate can be cyclized to form oxazolidines by reaction with 2,2-dimethoxypropane (DMP) in the presence of p-toluenesulfonic acid (PTSA) .
These oxazolidine derivatives are valuable synthetic intermediates for creating medicinally significant candidates, particularly nitrogen-containing heterocycles that form the core structures of many pharmaceuticals . The retention of stereochemical configuration during these transformations is crucial and can be confirmed through optical rotation measurements.
Chemical Reactivity and Transformations
The reactivity of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is largely determined by its functional groups: the free primary amine, the Boc-protected secondary amine, and the methyl ester. Each of these groups can participate in different types of chemical transformations, making the compound versatile in organic synthesis.
Amino Group Reactivity
The free primary amine can undergo various reactions typical of primary amines, including nucleophilic substitution, amide formation, and reductive amination. This reactivity allows for further functionalization of the molecule, such as coupling with carboxylic acids to form peptide bonds in peptide synthesis applications.
Ester Group Transformations
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also undergo transesterification, amidation (reaction with amines to form amides), and reduction to the corresponding alcohol. In the synthesis of oxazolidine derivatives, for example, the methyl ester is first hydrolyzed and then the resulting carboxylic acid can be reduced to an alcohol intermediate .
Boc Group Modifications
The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents. This selective deprotection strategy is particularly valuable in peptide synthesis, where controlled sequential reactions are essential.
Structural Relationships and Derivatives
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate belongs to a family of protected amino acid derivatives that serve as building blocks in organic synthesis. Understanding its structural relationships with other compounds provides insight into its applications and chemical behavior.
Relationship to L-Serine
The compound is derived from L-serine, with modifications to both the amine and carboxyl groups. While L-serine features a hydroxyl group in the side chain, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has this hydroxyl group replaced by a Boc-protected amino group . This modification alters the reactivity and properties of the molecule while maintaining the stereochemical configuration at the α-carbon.
Related Protected Amino Acids
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate shares structural similarities with other protected amino acids used in peptide synthesis, such as Fmoc-L-Kyn(Boc)-OH mentioned in the context of daptomycin synthesis . These related compounds often feature different combinations of protecting groups (Fmoc, Boc, etc.) and side chain modifications that provide specific advantages in different synthetic contexts.
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